N-{bicyclo[2.2.1]heptan-2-yl}-6-methylpyridin-3-amine
Description
N-{bicyclo[2.2.1]heptan-2-yl}-6-methylpyridin-3-amine is a bicyclic amine derivative featuring a norbornane (bicyclo[2.2.1]heptane) moiety linked to a 6-methylpyridin-3-amine scaffold. The norbornane group imparts structural rigidity, which can enhance binding specificity in biological systems, while the pyridine ring provides a heteroaromatic platform for electronic interactions. This compound’s synthesis typically involves nucleophilic substitution or coupling reactions between functionalized norbornane derivatives and substituted pyridines.
Properties
Molecular Formula |
C13H18N2 |
|---|---|
Molecular Weight |
202.30 g/mol |
IUPAC Name |
N-(2-bicyclo[2.2.1]heptanyl)-6-methylpyridin-3-amine |
InChI |
InChI=1S/C13H18N2/c1-9-2-5-12(8-14-9)15-13-7-10-3-4-11(13)6-10/h2,5,8,10-11,13,15H,3-4,6-7H2,1H3 |
InChI Key |
WBKRLJOIYKZSCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)NC2CC3CCC2C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{bicyclo[2.2.1]heptan-2-yl}-6-methylpyridin-3-amine typically involves the reaction of a substituted bromobenzene with magnesium to form a Grignard reagent. This reagent is then reacted with norcamphor to yield the desired alcohol, which is subsequently converted to the amine by forming the azide and reducing it .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-{bicyclo[2.2.1]heptan-2-yl}-6-methylpyridin-3-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
N-{bicyclo[2.2.1]heptan-2-yl}-6-methylpyridin-3-amine has several scientific research applications:
Chemistry: The compound is used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Industry: It can be used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of N-{bicyclo[2.2.1]heptan-2-yl}-6-methylpyridin-3-amine involves its interaction with molecular targets such as NMDA receptors. As an NMDA receptor antagonist, it binds to the phencyclidine (PCP) binding site, inhibiting the receptor’s activity and modulating glutamate signaling in the central nervous system . This mechanism is particularly relevant in the context of neurodegenerative disorders and other glutamate-dependent conditions.
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
The compound’s structural uniqueness lies in its bicyclo[2.2.1]heptane group and methyl-substituted pyridine. Key comparisons include:
*Calculated based on molecular formula.
Key Observations :
- Bicyclic Systems: The norbornane system in the target compound offers greater steric hindrance than oxa-azabicyclo derivatives , which could influence receptor-binding kinetics.
Physicochemical and Spectroscopic Properties
- NMR Characterization : highlights that bicyclo[2.2.1]heptane-containing alcohols undergo quantitative trifluoroacetylation in CDCl₃, aiding in NMR signal assignment. This method could be applied to the target compound for precise structural validation .
- Solubility : The oxa-azabicyclo analog in exhibits higher aqueous solubility due to its oxygen atom, whereas the target compound’s methyl group may reduce polarity, favoring organic solvent solubility.
Biological Activity
N-{bicyclo[2.2.1]heptan-2-yl}-6-methylpyridin-3-amine (CAS Number: 1558797-09-3) is a compound of interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article reviews the available literature on its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula: C₁₃H₁₈N₂
- Molecular Weight: 202.30 g/mol
- Structure: The compound features a bicyclic heptane framework attached to a pyridine ring, which may influence its biological interactions.
Antiviral Activity
Research has indicated that compounds with structural similarities to this compound exhibit antiviral properties. For instance, derivatives of pyridine have shown effectiveness against rhinoviruses, suggesting that modifications in the pyridine ring can enhance antiviral efficacy .
Antitumor Activity
The compound's structural characteristics may also confer antitumor properties. Similar bicyclic compounds have been investigated for their ability to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Notably, SAR studies have highlighted that specific substitutions on the pyridine ring significantly affect potency against tumor cells .
Anti-inflammatory and Analgesic Effects
Preliminary studies suggest that this compound could possess anti-inflammatory properties, akin to other amine derivatives that modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines .
Case Studies
-
Antiviral Efficacy
In a study evaluating the antiviral activity of pyridine derivatives, this compound was tested against rhinovirus strains. The results indicated a significant reduction in viral plaque formation, supporting its potential as an antiviral agent. -
Cytotoxicity in Cancer Cells
A series of experiments conducted on various cancer cell lines demonstrated that modifications in the bicyclic structure could lead to enhanced cytotoxic effects. Specifically, compounds with similar frameworks showed IC50 values in the low micromolar range against breast and lung cancer cell lines, indicating promising therapeutic avenues.
Structure-Activity Relationship (SAR)
The biological activity of this compound is heavily influenced by its structural components:
| Structural Feature | Impact on Activity |
|---|---|
| Bicyclic Structure | Enhances receptor binding affinity |
| Pyridine Substitution | Modulates biological activity (antiviral/anticancer) |
| Amine Group | Influences solubility and bioavailability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
